

Application Notes and Protocols for SHP836 in Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHP836

Cat. No.: B15578406

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Introduction

SHP836 is an allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cell signaling pathways.^[1] SHP2 is a key downstream effector of various receptor tyrosine kinases (RTKs) and cytokine receptors, and its activation is implicated in the pathogenesis of various cancers. By stabilizing SHP2 in an inactive conformation, **SHP836** blocks its catalytic activity, thereby modulating downstream signaling cascades that are crucial for cell survival and proliferation.^[1] These application notes provide detailed protocols for assessing the in vitro effects of **SHP836** on cell viability and proliferation.

Mechanism of Action

SHP2 is a crucial transducer of signals from RTKs to downstream pathways, most notably the Ras/Raf/MEK/ERK, PI3K/Akt, and JAK/STAT pathways. Upon growth factor binding to its receptor, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of these cascades. **SHP836**, as an allosteric inhibitor, binds to a pocket on SHP2 that is distinct from the active site, inducing a conformational change that locks the enzyme in a closed, auto-inhibited state. This prevents the catalytic domain from accessing its substrates, thereby attenuating downstream signaling and inhibiting cell proliferation and survival.

Data Presentation

While extensive quantitative data on the effects of **SHP836** on the viability and proliferation of various cancer cell lines are not widely available in the public domain, the following tables summarize the known enzymatic potency of **SHP836** and provide a template for researchers to record their own experimental data.

Table 1: Enzymatic Inhibition of SHP2 by **SHP836**

Compound	Target	IC50 (μM)	Assay Condition
SHP836	Full-length SHP2	12	Biochemical assay
SHP836	SHP2-WT	5	Enzymatic phosphatase assay

Data compiled from publicly available sources.[\[1\]](#)

Table 2: Template for Cell Viability Data (IC50 in μM)

Cell Line	Cancer Type	SHP836 IC50 (μM) after 48h	SHP836 IC50 (μM) after 72h
e.g., KYSE-520	Esophageal Cancer	Enter Data	Enter Data
e.g., NCI-H358	Lung Cancer	Enter Data	Enter Data
e.g., MIA PaCa-2	Pancreatic Cancer	Enter Data	Enter Data
Enter Cell Line	Enter Cancer Type	Enter Data	Enter Data

Table 3: Template for Cell Proliferation Data (% Inhibition at 10 μM **SHP836**)

Cell Line	Cancer Type	% Proliferation Inhibition after 48h	% Proliferation Inhibition after 72h
e.g., KYSE-520	Esophageal Cancer	Enter Data	Enter Data
e.g., NCI-H358	Lung Cancer	Enter Data	Enter Data
e.g., MIA PaCa-2	Pancreatic Cancer	Enter Data	Enter Data
Enter Cell Line	Enter Cancer Type	Enter Data	Enter Data

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of **SHP836** on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **SHP836** (stock solution in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding:

- Trypsinize and count cells.
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **SHP836** in complete medium from the stock solution. The final DMSO concentration should be $\leq 0.1\%$.
 - Include a vehicle control (DMSO) and a no-treatment control.
 - Carefully remove the medium from the wells and add 100 μ L of the prepared **SHP836** dilutions or control medium.
 - Incubate for the desired time points (e.g., 48 and 72 hours).
- MTT Addition and Incubation:
 - Add 10 μ L of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Formazan Solubilization:
 - Carefully aspirate the medium from each well.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Mix gently on an orbital shaker for 5-10 minutes.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

- Subtract the average absorbance of blank wells (medium only) from all other wells.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of cell viability against the log of **SHP836** concentration to generate a dose-response curve and determine the IC50 value.

Cell Proliferation Assay (BrdU Assay)

This protocol outlines a method to measure the effect of **SHP836** on the proliferation of cancer cells by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **SHP836** (stock solution in DMSO)
- BrdU labeling solution (e.g., 10 μ M)
- Fixing/Denaturing solution
- Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
- Substrate for the detection enzyme (e.g., TMB for HRP)
- Stop solution
- 96-well plates
- Plate reader

Procedure:

- Cell Seeding and Treatment:

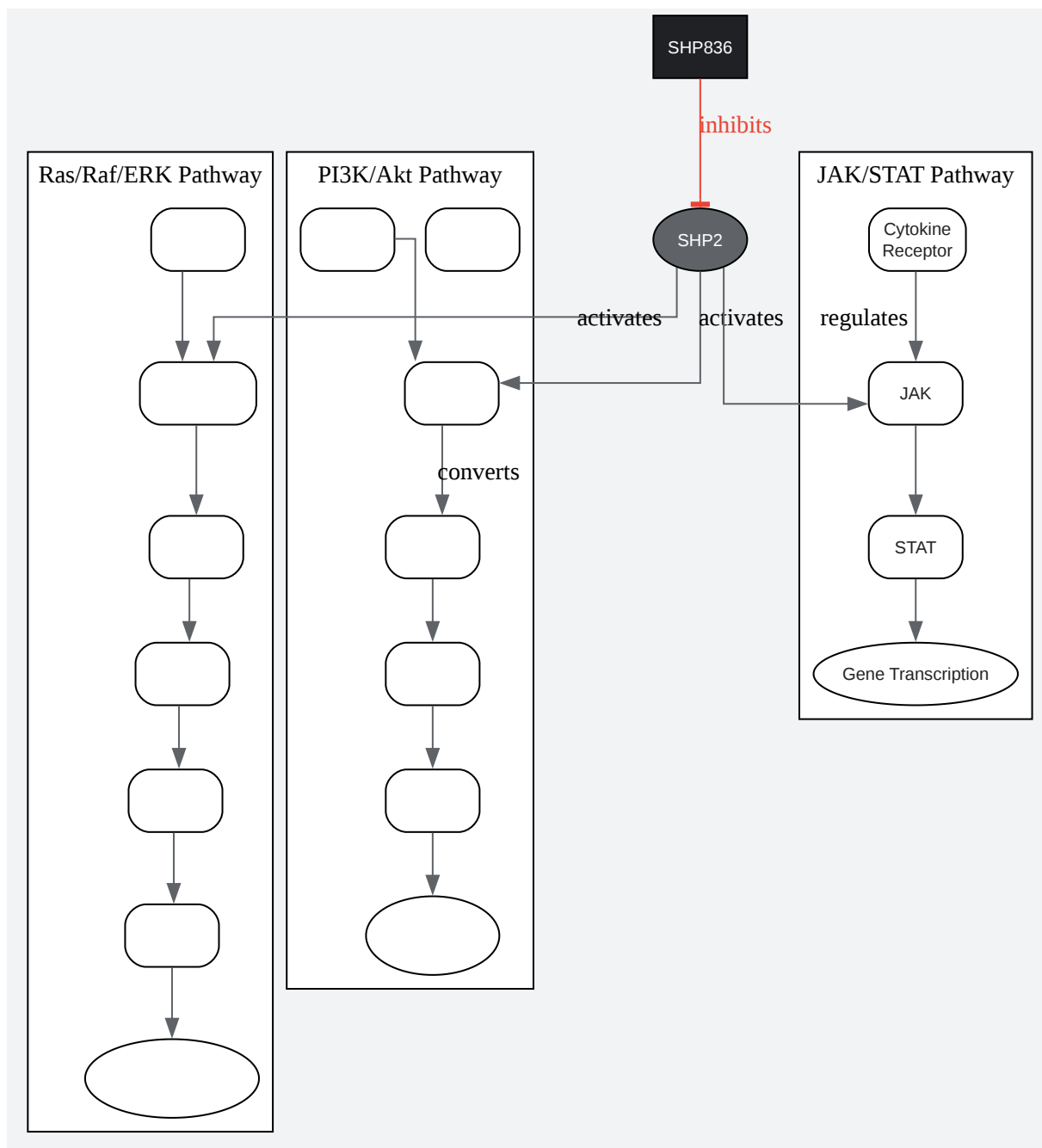
- Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with **SHP836**.
- BrdU Labeling:
 - Add BrdU labeling solution to each well.
 - Incubate for 2-24 hours at 37°C, depending on the cell doubling time.
- Fixation and Denaturation:
 - Remove the culture medium and fix the cells by adding the fixing/denaturing solution.
 - Incubate for 30 minutes at room temperature.
- Antibody Incubation:
 - Wash the wells with PBS.
 - Add the anti-BrdU antibody solution to each well.
 - Incubate for 1-2 hours at room temperature.
- Detection:
 - Wash the wells with PBS.
 - Add the substrate solution and incubate until color develops.
 - Add the stop solution.
- Data Acquisition:
 - Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

- Subtract the background absorbance from all readings.

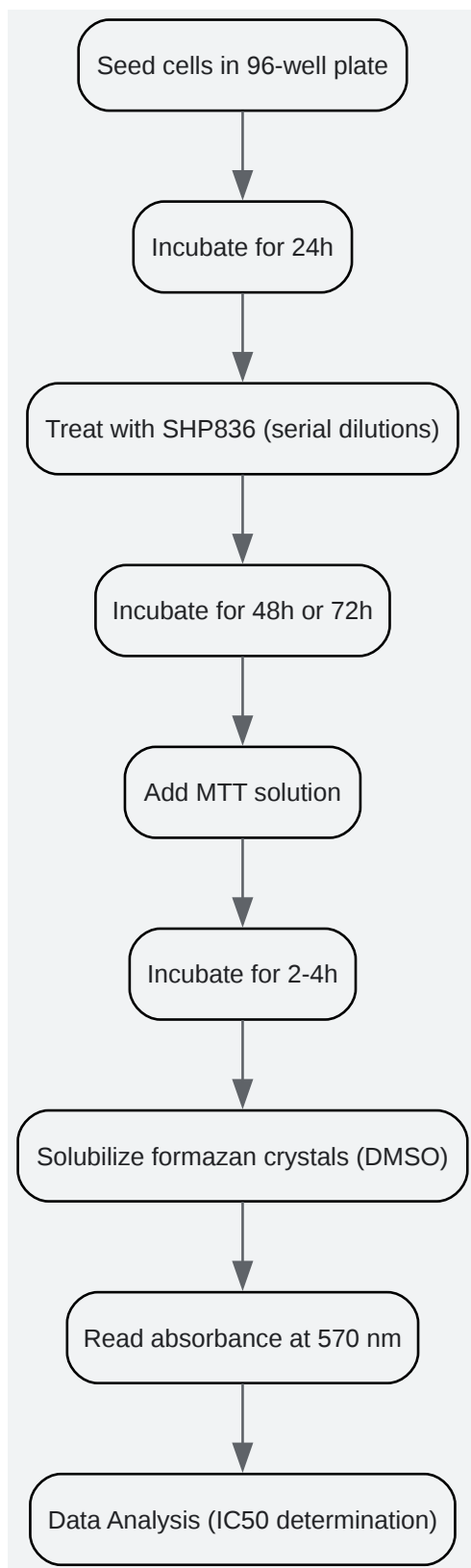
- Calculate the percentage of proliferation for each treatment group relative to the vehicle control.
- Plot the percentage of proliferation against the log of **SHP836** concentration to determine the inhibitory effect.

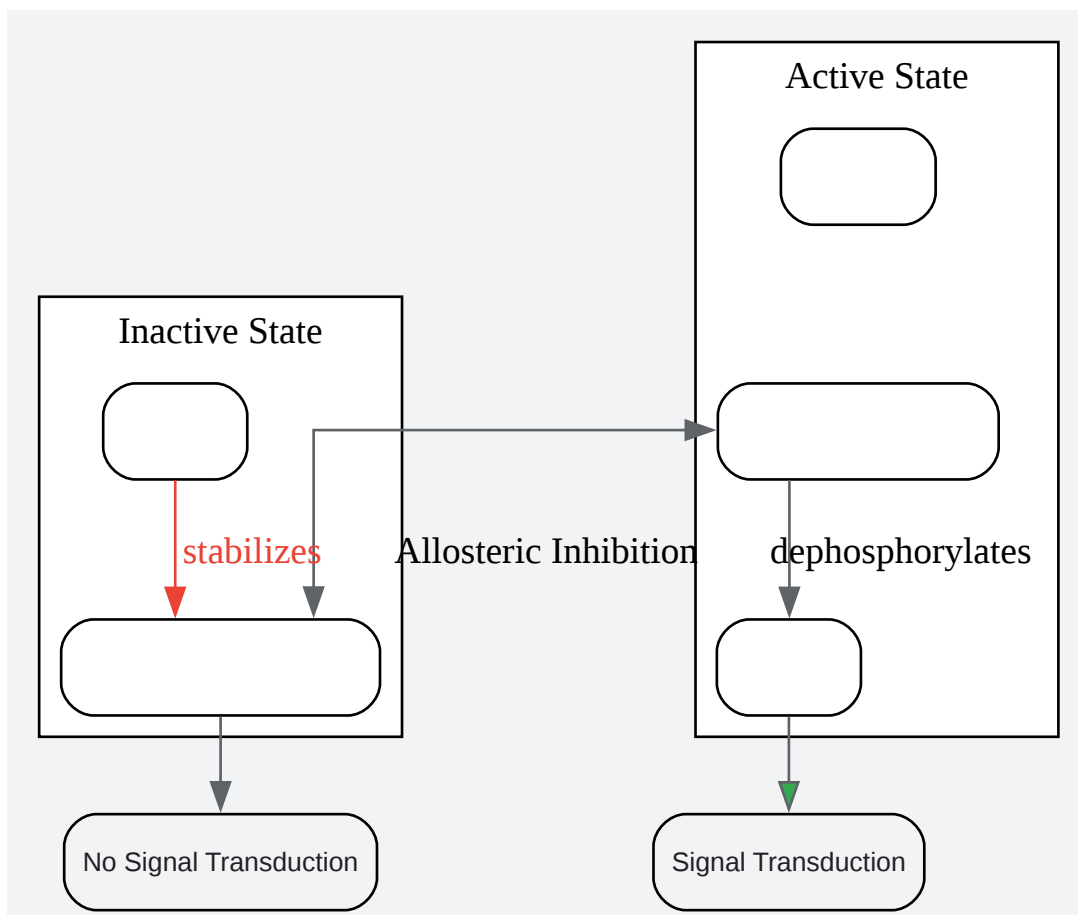
Visualizations



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Caption: SHP2 signaling pathways modulated by **SHP836**.





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References

- 1. medchemexpress.com [medchemexpress.com]
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